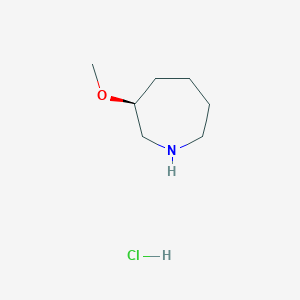
(S)-3-Methoxyazepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methoxyazepane hydrochloride is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its biological activity and interactions. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methoxyazepane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azepane or a related heterocyclic compound.
Methoxylation: The introduction of the methoxy group (-OCH3) is achieved through a nucleophilic substitution reaction. This can be done using methanol in the presence of a strong base like sodium hydride.
Chirality Induction: The (S)-enantiomer is obtained by using chiral catalysts or chiral auxiliaries during the synthesis process to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and chirality induction steps efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methoxyazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Secondary amines.
Substitution Products: Various substituted azepanes depending on the reagents used.
Scientific Research Applications
(S)-3-Methoxyazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Methoxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, influencing their activity and function. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-3-Methoxyazepane Hydrochloride: The enantiomer of (S)-3-Methoxyazepane hydrochloride, which may have different biological activity and interactions.
3-Methoxyazepane: The non-chiral version of the compound, lacking the specific three-dimensional arrangement.
Other Azepanes: Compounds with similar seven-membered ring structures but different substituents.
Uniqueness: this compound is unique due to its specific (S)-enantiomeric form, which can result in distinct biological and chemical properties compared to its ®-enantiomer or non-chiral counterparts. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
Molecular Formula |
C7H16ClNO |
|---|---|
Molecular Weight |
165.66 g/mol |
IUPAC Name |
(3S)-3-methoxyazepane;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-5-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
VMXQAPPEMPGBCX-FJXQXJEOSA-N |
Isomeric SMILES |
CO[C@H]1CCCCNC1.Cl |
Canonical SMILES |
COC1CCCCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


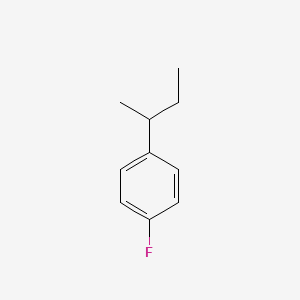
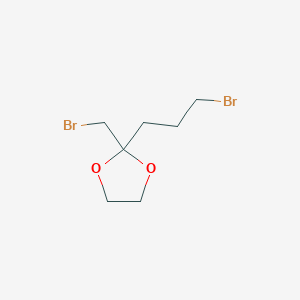
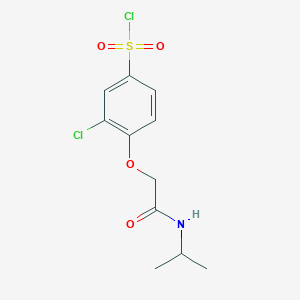

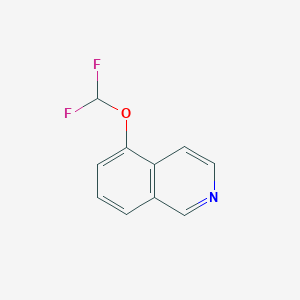
![2-Methyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B15199677.png)
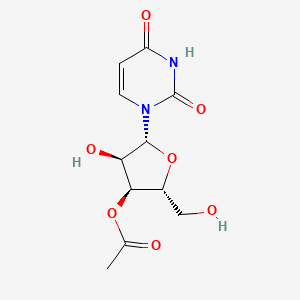
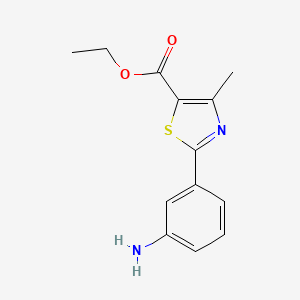
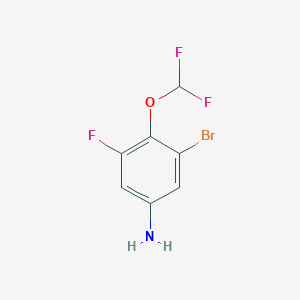


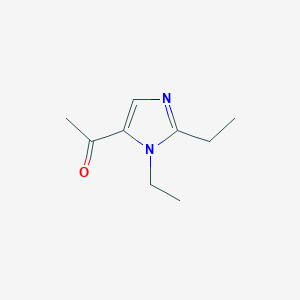

![8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15199737.png)
